N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole ring substituted with a chlorine atom and a methyl group, as well as a pyridin-3-ylmethyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 6-chloro-4-methylbenzoic acid, under acidic conditions.
Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of the benzo[d]thiazole derivative with pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate.
Acetamide formation: The final step is the acylation of the resulting intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[d]thiazole ring, forming corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazole ring, leading to the formation of amines or reduced heterocycles.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, reduced heterocycles.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the treatment of diseases.
Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological assays to study cellular processes.
Industry:
Agriculture: The compound may be explored as a pesticide or herbicide due to its potential bioactivity against pests or weeds.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
- N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
- N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Comparison:
- Structural Differences: The presence or absence of substituents like chlorine or methyl groups, and their positions on the benzo[d]thiazole ring, can significantly affect the compound’s chemical properties and biological activity.
- Uniqueness: N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific substitution pattern, which may confer distinct reactivity and selectivity in its applications compared to similar compounds.
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-10-6-13(17)7-14-15(10)19-16(22-14)20(11(2)21)9-12-4-3-5-18-8-12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLZJYVOOOSPBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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